molecular formula C16H18N4O2 B2482716 6-morpholino-N-(2-pyridinylmethyl)nicotinamide CAS No. 866010-35-7

6-morpholino-N-(2-pyridinylmethyl)nicotinamide

Cat. No. B2482716
CAS RN: 866010-35-7
M. Wt: 298.346
InChI Key: XVROHIXVNSWZJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Morpholino-N-(2-pyridinylmethyl)nicotinamide is a compound of interest in the realm of medicinal chemistry and organic synthesis, due to its structural complexity and potential biological activities. The compound incorporates morpholine and pyridine moieties, which are often found in biologically active molecules.

Synthesis Analysis

The synthesis of related compounds, such as 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines, involves Buchwald–Hartwig amination, starting from aryl/heteroaryl bromoquinolines and heteroarylamines like morpholine, yielding products at 60–88% yields (Bonacorso et al., 2018). This method showcases a pathway that could potentially be adapted for the synthesis of 6-morpholino-N-(2-pyridinylmethyl)nicotinamide.

Molecular Structure Analysis

The structural analysis of nicotinamide derivatives, including their molecular interactions and dimer formations, has been explored using techniques like infrared spectroscopy and DFT calculations. For instance, nicotinamide and picolinamide dimers have been studied to understand their hydrogen bonding and molecular dynamics (Borba et al., 2008).

Scientific Research Applications

Capillary Electrophoresis and Chemical Modifications

6-morpholino-N-(2-pyridinylmethyl)nicotinamide and its derivatives are involved in capillary electrophoresis and the study of coenzymes. They are used in the separation of coenzyme derivatives and monitoring their chemical modifications (Nesi, Chiari, Carrea, Ottolina, & Righetti, 1994).

Inhibition of Mild Steel Corrosion

Research shows that Mannich base derivatives of nicotinamide, which include compounds like 6-morpholino-N-(2-pyridinylmethyl)nicotinamide, can be effective in inhibiting corrosion of mild steel in acidic environments. These compounds interact with the metal surface to prevent corrosion (Jeeva, Venkatesa Prabhu, & Rajesh, 2017).

Inhibition of Monoamine Oxidase

N-(2-morpholinoethyl)nicotinamide derivatives have been synthesized and evaluated for their inhibitory activity on monoamine oxidase (MAO) A and B. These compounds are potent and selective inhibitors, suggesting potential applications in the treatment of diseases related to MAO activity (Shi et al., 2010).

Use in Vibrational Spectroscopy Studies

6-morpholino-N-(2-pyridinylmethyl)nicotinamide and similar compounds are studied for their vibrational spectroscopy properties. This research provides insights into molecular structures and interactions, which are crucial in understanding the physical and chemical behaviors of these compounds (Borba et al., 2008).

Role in Chemotherapy and Antitumor Activities

These compounds are researched for their potential use in chemotherapy and as antitumor agents. Their interactions with cellular enzymes and potential to induce apoptosis make them promising candidates for anticancer therapies (Cai et al., 2003).

Implications in Disease Treatment

Further studies on these compounds have implications in the treatment of various diseases due to their biochemical interactions and potential therapeutic effects. This is an ongoing area of research with significant potential for clinical applications (Alston & Abeles, 1988).

properties

IUPAC Name

6-morpholin-4-yl-N-(pyridin-2-ylmethyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c21-16(19-12-14-3-1-2-6-17-14)13-4-5-15(18-11-13)20-7-9-22-10-8-20/h1-6,11H,7-10,12H2,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVROHIXVNSWZJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C(C=C2)C(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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